H-Pro-组-缬-OH

描述

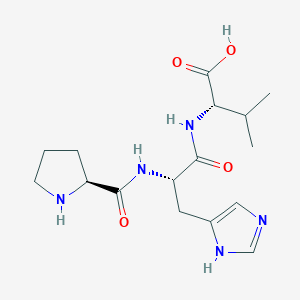

“H-Pro-his-val-OH” is a tripeptide, which means it’s a peptide consisting of three amino acids . It has potential applications in biochemical analysis .

Synthesis Analysis

The synthesis of peptides like “H-Pro-his-val-OH” often involves solution phase assembly . This method has been used to synthesize various peptides and offers several advantages, such as the ability to purify intermediates and the production of several truncated peptides for structure-activity investigations .Chemical Reactions Analysis

“H-Pro-his-val-OH” can catalyze the Michael addition reaction of acetone to trans-β-nitrostyrene . This reaction is a type of conjugate addition, which is a key step in many organic synthesis processes.科学研究应用

Antioxidant Activity

H-Pro-his-val-OH: has been identified as an antioxidant peptide . These peptides are known for their ability to scavenge free radicals and protect cells from oxidative stress. In the context of food science, pharmaceuticals, and cosmetics, the antioxidant capacity of such peptides is of significant interest. They can be used to prevent the oxidation of food products, as well as in therapeutic contexts to mitigate oxidative stress-related diseases.

Metal Ion Chelation

Peptides containing sequences like H-Pro-his-val-OH exhibit metal ion chelating activity . This property is particularly useful in the food industry to prevent the rancidity of fats and oils. In pharmaceuticals, chelating metal ions can be beneficial in treating conditions like iron overload disorders.

Anti-Aging in Cosmetics

The sequence H-Pro-his-val-OH is structurally similar to peptides used in anti-aging cosmetic products . Such peptides can stimulate collagen synthesis and promote skin health, leading to reduced wrinkles and improved skin texture.

安全和危害

The safety data sheet for “H-Pro-his-val-OH” suggests that it should be handled with care to avoid contact with skin and eyes, and to avoid breathing in any dust, mist, gas, or vapors . It’s also recommended to use personal protective equipment and ensure adequate ventilation when handling this peptide .

作用机制

Target of Action

H-Pro-His-Val-OH is a deprotonation dipeptide containing proline . It can serve as a substrate for fibroblast enzymes and prolinase . .

Mode of Action

H-Pro-His-Val-OH can catalyze the Michael addition reaction of acetone to trans-β-nitrostyrene

Biochemical Pathways

Given its role as a substrate for fibroblast enzymes and prolinase , it may be involved in the regulation of these enzymes and their associated biochemical pathways.

Result of Action

Its potential applications in biochemical analysis suggest that it may have significant effects at the molecular and cellular levels .

属性

IUPAC Name |

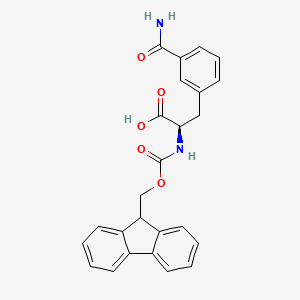

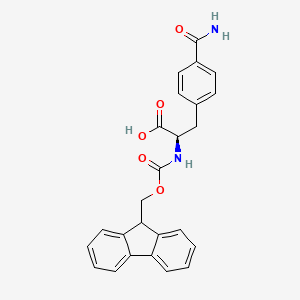

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O4/c1-9(2)13(16(24)25)21-15(23)12(6-10-7-17-8-19-10)20-14(22)11-4-3-5-18-11/h7-9,11-13,18H,3-6H2,1-2H3,(H,17,19)(H,20,22)(H,21,23)(H,24,25)/t11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGSNRSLPHRNBW-AVGNSLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Pro-his-val-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

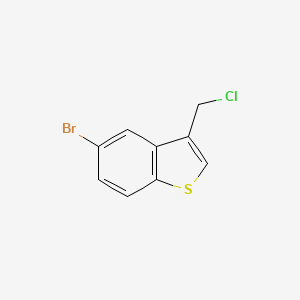

![2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine](/img/structure/B1336750.png)